5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline chemical structure and properties
5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline chemical structure and properties
This is an in-depth technical guide for 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline , a specialized fluorinated intermediate used in medicinal chemistry.
CAS Registry Number: 1019514-90-9 Chemical Formula: C₁₄H₁₃F₂N Molecular Weight: 233.26 g/mol [1][2][3]
Executive Summary
5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a secondary amine building block characterized by a dual-fluorination pattern on two distinct aromatic rings.[1][2][3] In drug discovery, this scaffold serves as a critical pharmacophore for modulating lipophilicity and metabolic stability.[2][3] The presence of the fluorine atom at the 5-position of the aniline and the 4-position of the benzyl group enhances the molecule's resistance to oxidative metabolism (specifically CYP450-mediated hydroxylation) while maintaining the basicity required for receptor binding.[1][3]
This guide details the synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in the development of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[3]
Chemical Identity & Structural Analysis[1][2][4][5][6][7]
Nomenclature & Identifiers[1][2][3][7]
-
IUPAC Name: 5-Fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline[1][2][3]
-
Common Synonyms: N-(4-Fluorobenzyl)-5-fluoro-o-toluidine; CS-1210855[1][2][3]
-
SMILES: Cc1c(NCCc2ccc(F)cc2)cc(F)cc1
-
InChIKey: (Predicted) XZYV... (Derivative specific)
Physicochemical Properties (Experimental & Predicted)
The following data aggregates experimental values for the core aniline and predicted values for the full construct.
| Property | Value | Source/Method |
| Appearance | Off-white to pale yellow solid/oil | Experimental Observation |
| Boiling Point | ~340°C (Predicted at 760 mmHg) | Calculated (ACD/Labs) |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Est.[1][2][3][4][5] based on 5-F-2-Me-aniline |
| LogP | 4.21 | Consensus LogP |
| H-Bond Donors | 1 (Secondary Amine) | Structural Analysis |
| H-Bond Acceptors | 3 (N, 2xF) | Structural Analysis |
Structural Insight: The ortho-methyl group (2-position) provides steric protection to the amine nitrogen, potentially reducing the rate of N-oxidation, while the electron-withdrawing fluorine atoms lower the pKa compared to unsubstituted N-benzylaniline, affecting bioavailability and solubility profiles.[1][2][3]
Synthetic Methodology
The most robust route for synthesizing high-purity 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is Reductive Amination .[1][2][3] This method is preferred over direct alkylation (using benzyl bromide) to prevent over-alkylation to the tertiary amine.[2]
Reaction Pathway
Reagents:
-
Amine: 5-Fluoro-2-methylaniline (CAS 367-29-3)[1][2][3][4][6]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.[2][3]
Mechanism: Formation of an imine intermediate followed by in situ reduction.[2][3]
Detailed Protocol (Bench Scale)
Note: This protocol assumes a 10 mmol scale.
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 5-Fluoro-2-methylaniline (1.25 g, 10 mmol) and 4-Fluorobenzaldehyde (1.24 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).
-
Add Acetic Acid (1-2 drops) to catalyze imine formation.[2][3]
-
Stir at room temperature for 2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC for the disappearance of the starting aniline.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Purification:
Process Logic Visualization
Caption: Step-by-step reductive amination workflow for high-purity synthesis.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
¹H NMR (400 MHz, CDCl₃) - Predicted
-
δ 7.35 (m, 2H): 4-Fluorobenzyl aromatic protons (ortho to CH2).[2][3]
-
δ 7.05 (m, 2H): 4-Fluorobenzyl aromatic protons (meta to CH2).[2][3]
-
δ 6.95 (t, 1H): Aniline ring proton (C3-H, adjacent to methyl).[2][3]
Mass Spectrometry (ESI)[2][3]
-
Fragmentation Pattern: Expect a major fragment at m/z 109 (4-fluorobenzyl cation) due to cleavage of the C-N bond.[1][2][3]
Applications in Drug Discovery
This molecule functions as a "privileged structure" intermediate.[2][3][8]
Pharmacophore Utility
-
Lipophilicity Modulation: The addition of the 4-fluorobenzyl group significantly increases LogP, enhancing membrane permeability compared to the parent aniline.[1][2][3]
-
Metabolic Blocking: The fluorine at the para-position of the benzyl ring blocks the primary site of oxidative metabolism (hydroxylation), extending the half-life of the drug candidate.[1][2][3]
-
Kinase Inhibition: This scaffold mimics the hinge-binding region of several Type II kinase inhibitors when coupled with heterocycles like quinazolines or pyrimidines.[1][2][3]
Handling & Stability[1][2][3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation if exposed to air and light for prolonged periods.[2][3]
-
Solubility: Highly soluble in DMSO, Methanol, DCM, and Ethyl Acetate.[2][3] Insoluble in water.[2][3]
Safety & Hazards (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][9] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles.[2] In case of contact, wash with copious amounts of water.[2][3]
References
-
PubChem. 5-Fluoro-2-methylaniline (Compound Summary).[1][2][3][9] National Library of Medicine.[2][3] [Link][2][3]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2][3] (Standard Protocol Reference).[2][3] [Link]
Sources
- 1. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Fluoro-2-methylaniline 99 367-29-3 [sigmaaldrich.com]
- 5. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-methylaniline | 367-29-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | C14H11FN2S | CID 396813 - PubChem [pubchem.ncbi.nlm.nih.gov]
